3-Bromo-imidazo[1,5-a]pyrimidine-8-carboxylic acid ethyl ester
CAS No.: 1251003-11-8
Cat. No.: VC3105868
Molecular Formula: C9H8BrN3O2
Molecular Weight: 270.08 g/mol
* For research use only. Not for human or veterinary use.
![3-Bromo-imidazo[1,5-a]pyrimidine-8-carboxylic acid ethyl ester - 1251003-11-8](/images/structure/VC3105868.png)
Specification
CAS No. | 1251003-11-8 |
---|---|
Molecular Formula | C9H8BrN3O2 |
Molecular Weight | 270.08 g/mol |
IUPAC Name | ethyl 3-bromoimidazo[1,5-a]pyrimidine-8-carboxylate |
Standard InChI | InChI=1S/C9H8BrN3O2/c1-2-15-9(14)7-8-11-3-6(10)4-13(8)5-12-7/h3-5H,2H2,1H3 |
Standard InChI Key | FTBIIQQYFCUUKD-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C2N=CC(=CN2C=N1)Br |
Canonical SMILES | CCOC(=O)C1=C2N=CC(=CN2C=N1)Br |
Introduction
Chemical Identity and Structural Characteristics
The compound 3-Bromo-imidazo[1,5-a]pyrimidine-8-carboxylic acid ethyl ester belongs to the broader class of imidazo-fused heterocycles, characterized by the fusion of imidazole and pyrimidine rings. The specific [1,5-a] fusion pattern distinguishes this compound from other regioisomers such as the more commonly studied imidazo[1,2-a]pyrimidines. This structural distinction significantly influences the compound's electronic properties, reactivity patterns, and potential biological interactions.
Identification Parameters
The compound can be identified through various registry numbers and chemical identifiers, which facilitate its recognition across chemical databases and literature. Table 1 summarizes these important identification parameters.
Table 1: Compound Identifiers
Structural Features
The molecular structure of 3-Bromo-imidazo[1,5-a]pyrimidine-8-carboxylic acid ethyl ester is characterized by a bicyclic heterocyclic system comprising an imidazole ring fused with a pyrimidine ring. This fusion creates a planar, aromatic system with three nitrogen atoms distributed across the heterocyclic framework. The bromine atom at position 3 and the ethyl carboxylate group at position 8 are the key functional groups that define the compound's chemical behavior and synthetic utility.
The bromine substituent serves as an excellent leaving group, making it valuable for subsequent functionalization through various metal-catalyzed cross-coupling reactions such as Suzuki, Stille, or Negishi couplings. The ethyl carboxylate functionality provides opportunities for further transformations, including hydrolysis, transesterification, reduction, and amidation reactions, expanding the synthetic versatility of this compound as a building block.
Physicochemical Properties
Understanding the physicochemical properties of 3-Bromo-imidazo[1,5-a]pyrimidine-8-carboxylic acid ethyl ester is essential for predicting its behavior in various chemical reactions, formulation processes, and biological systems. These properties also influence handling procedures and storage requirements for the compound.
Physical State and Appearance
3-Bromo-imidazo[1,5-a]pyrimidine-8-carboxylic acid ethyl ester typically exists as a yellow solid at room temperature, as reported in commercial supplier information . This physical form makes it amenable to standard laboratory handling procedures and storage conditions.
Molecular Properties
The compound's molecular properties, derived from computational and experimental determinations, provide insights into its behavior in different environments. Table 2 summarizes these properties.
Table 2: Physicochemical Properties
The XLogP3 value of 2.4 indicates moderate lipophilicity, suggesting reasonable membrane permeability while maintaining adequate aqueous solubility. This balanced lipophilicity profile is advantageous for compounds intended for biological applications, as it potentially enables both cellular penetration and systemic distribution. The four hydrogen bond acceptors (three nitrogen atoms in the heterocyclic system and one carbonyl oxygen in the ester group) can participate in specific molecular recognition interactions with biological targets.
The three rotatable bonds (primarily associated with the ethyl ester group) confer some conformational flexibility to the molecule, potentially influencing its ability to adopt favorable binding conformations when interacting with macromolecular targets such as proteins or nucleic acids.
Synthesis and Preparation Methods
Cyclization Approaches
One general method for synthesizing imidazo[1,5-a]pyrimidine derivatives involves the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . This synthetic strategy could be adapted for the preparation of the target compound by using appropriately functionalized precursors. The cyclization typically proceeds through condensation reactions, followed by ring closure to form the fused heterocyclic system.
The regioselectivity of such cyclizations can be influenced by the electronic and steric properties of the precursors, as well as the reaction conditions employed. For imidazo[1,5-a]pyrimidines, careful control of these factors is necessary to ensure the desired fusion pattern is obtained, distinct from the more common [1,2-a] isomers.
Functionalization of the Core Structure
Chemical Reactivity and Transformations
The reactivity of 3-Bromo-imidazo[1,5-a]pyrimidine-8-carboxylic acid ethyl ester is determined by the combined influence of the fused heterocyclic system and the functional groups present in the molecule. Understanding these reactivity patterns is crucial for utilizing this compound effectively in synthetic applications.
Bromine Substituent Reactivity
The bromine atom at position 3 represents a key point for structural diversification through various metal-catalyzed cross-coupling reactions. Potential transformations include:
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Suzuki-Miyaura coupling with boronic acids or esters to introduce aryl or heteroaryl groups
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Stille coupling with organostannanes for carbon-carbon bond formation
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Negishi coupling with organozinc reagents, offering another route to carbon-carbon bond formation
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Sonogashira coupling with terminal alkynes to introduce alkynyl substituents
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Buchwald-Hartwig amination for the introduction of amino groups
These transformations provide a versatile platform for the synthesis of a diverse range of derivatives with potentially enhanced or altered properties compared to the parent compound.
Ester Functionality Transformations
The ethyl ester group at position 8 offers numerous possibilities for further chemical modifications:
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Hydrolysis to the corresponding carboxylic acid under basic or acidic conditions
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Transesterification with different alcohols to modify the ester portion
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Reduction to primary alcohols using suitable reducing agents such as lithium aluminum hydride
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Amidation reactions with various amines to form amide derivatives
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Decarboxylation under appropriate conditions to remove the carboxylic functionality
These transformations of the ester group can significantly alter the physicochemical properties of the resulting compounds, influencing parameters such as solubility, hydrogen bonding capacity, and metabolic stability.
Heterocyclic System Reactivity
The imidazo[1,5-a]pyrimidine core itself may participate in various reactions, including:
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Electrophilic aromatic substitution reactions at the most electron-rich positions
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Nucleophilic aromatic substitution at positions activated by electron-withdrawing groups
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Metalation followed by reaction with electrophiles, particularly at positions adjacent to the nitrogen atoms
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Photochemical transformations leading to rearranged products or additions
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Cycloaddition reactions, exploiting the π-system of the heterocyclic framework
The specific reactivity patterns would be influenced by the electronic distribution within the heterocyclic system, which is in turn affected by the bromine and ester substituents.
Structural Isomerism and Related Compounds
3-Bromo-imidazo[1,5-a]pyrimidine-8-carboxylic acid ethyl ester belongs to a family of related compounds with variations in the fusion pattern, substitution arrangement, and ring system composition. Examining these structural relationships provides insights into the significance of specific structural features and potential structure-activity correlations.
Comparison with Regioisomers
One key structural variation involves the fusion pattern between the imidazole and pyrimidine rings. The [1,5-a] fusion pattern in the title compound differs from the more commonly encountered [1,2-a] pattern seen in compounds like ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate (CAS: 134044-63-6) .
The rearrangement potential between these isomeric forms has been documented in the literature. For instance, search result describes a Dimroth rearrangement in imidazo[1,2-a]pyrimidines that occurs under basic conditions, involving cleavage of a C-N bond and formation of a C-C bond. This type of structural interconversion highlights the complex relationship between different regioisomers and the possibility of unexpected transformations under certain reaction conditions.
Substitution Pattern Variations
Beyond the fusion pattern, variations in the position and nature of substituents can significantly influence the properties and behavior of these heterocyclic compounds. For example, ethyl 3-bromo-5,7-dimethylimidazo[1,2-a]pyrimidine-2-carboxylate (CAS: 1524188-84-8) features additional methyl groups that would alter the electronic properties and steric environment of the molecule compared to the non-methylated counterparts.
Table 3: Comparison with Related Compounds
Ring System Variations
Replacement of the pyrimidine ring with other heterocycles leads to additional structural variants. For instance, ethyl 3-bromoimidazo[1,2-a]pyridine-5-carboxylate (CAS: 429690-42-6) represents a related compound where the pyrimidine ring is replaced by a pyridine ring, resulting in a different electronic distribution and potentially altered reactivity patterns.
These structural relationships have important implications for medicinal chemistry, as subtle changes in structure can lead to significant differences in biological activity, pharmacokinetics, and target selectivity. The structural diversity available within this class of compounds provides a rich platform for the development of structure-activity relationships and the design of compounds with tailored properties for specific applications.
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